
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- is a fluorinated organic compound with the molecular formula C7H10F6. It is characterized by the presence of six fluorine atoms and a methyl group attached to a hexane backbone. This compound is known for its unique chemical properties, including high thermal stability and low reactivity, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- typically involves the fluorination of hexane derivatives. One common method is the direct fluorination of 4-methylhexane using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to minimize side reactions. The reaction conditions often include low temperatures and the use of inert solvents to stabilize the reactive intermediates.
Industrial Production Methods
In industrial settings, the production of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates. The use of continuous flow technology enhances the efficiency and safety of the fluorination process, reducing the risk of hazardous by-products and ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of partially fluorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, often in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include fluorinated alcohols, ethers, and amines.
Oxidation Reactions: Products include fluorinated ketones and carboxylic acids.
Reduction Reactions: Products include partially fluorinated alkanes and alkenes.
Applications De Recherche Scientifique
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring high thermal stability and low reactivity.
Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique physicochemical properties.
Industry: The compound is used in the production of specialty chemicals, including fluorinated surfactants and lubricants.
Mécanisme D'action
The mechanism by which Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- exerts its effects is primarily through its interaction with molecular targets via fluorine atoms. The high electronegativity of fluorine enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions. These interactions can influence the reactivity and stability of the compound in various chemical and biological environments. The pathways involved include the modulation of enzyme activity and the alteration of membrane properties in biological systems.
Comparaison Avec Des Composés Similaires
Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- can be compared with other fluorinated alkanes, such as:
Hexafluoroisopropanol: Known for its use as a solvent in organic synthesis and its strong hydrogen-bonding properties.
Heptafluoropropane: Used as a refrigerant and fire suppressant due to its low reactivity and high thermal stability.
Perfluorohexane: Utilized in medical imaging and as a coolant in electronic applications.
The uniqueness of Hexane, 1,1,1,2,3,3-hexafluoro-4-methyl- lies in its specific combination of fluorine atoms and a methyl group, which imparts distinct physicochemical properties that are advantageous in specialized applications.
Propriétés
Numéro CAS |
57915-72-7 |
|---|---|
Formule moléculaire |
C7H10F6 |
Poids moléculaire |
208.14 g/mol |
Nom IUPAC |
1,1,1,2,3,3-hexafluoro-4-methylhexane |
InChI |
InChI=1S/C7H10F6/c1-3-4(2)6(9,10)5(8)7(11,12)13/h4-5H,3H2,1-2H3 |
Clé InChI |
HVKAELHBDVPDPC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(C(F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


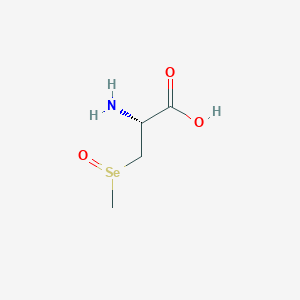
![Lithium, [(methylenediphenylphosphoranyl)methyl]-](/img/structure/B14620085.png)
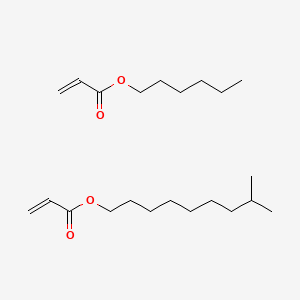
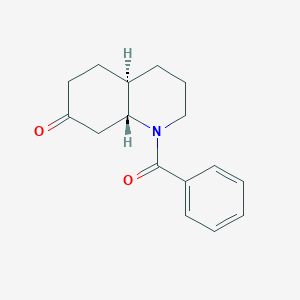
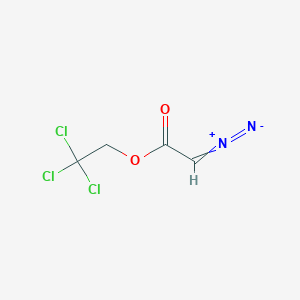
![1-[2-(3-Bromophenyl)propyl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14620116.png)
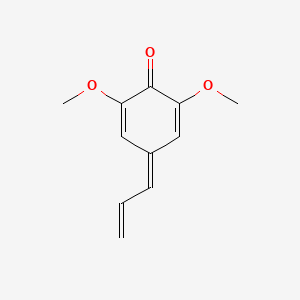
![[4-(Propan-2-yl)phenyl]methanediyl dipropanoate](/img/structure/B14620133.png)
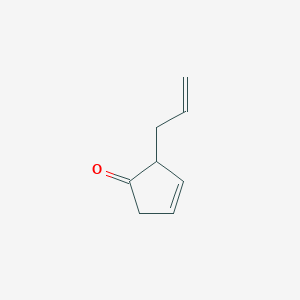
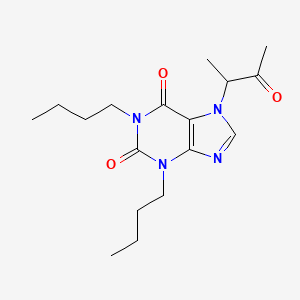
![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)
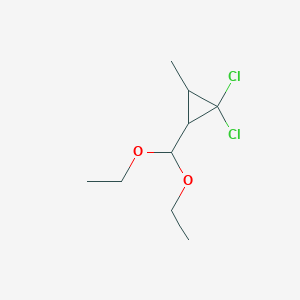
![Carbamic chloride, methyl[3-(pentyloxy)phenyl]-](/img/structure/B14620158.png)
![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
